(Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(3-methylphenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(3-methylphenyl)prop-2-enamide is an organic compound that features a cyano group, a hydroxy group, and two iodine atoms on a phenyl ring, along with a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the starting material: The synthesis may start with the iodination of a phenol derivative to introduce the iodine atoms at the 3 and 5 positions.
Formation of the cyano group:
Formation of the amide bond: The final step may involve the formation of the amide bond through a coupling reaction between the cyano group and the amine group of the 3-methylphenyl derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents such as sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(3-methylphenyl)prop-2-enamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-phenylprop-2-enamide: Lacks the iodine atoms and the methyl group.
(Z)-2-cyano-3-(2-hydroxy-3,5-dichlorophenyl)-N-(3-methylphenyl)prop-2-enamide: Contains chlorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in (Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(3-methylphenyl)prop-2-enamide may impart unique properties such as increased molecular weight and potential for specific interactions with biological targets.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxy-3,5-diiodophenyl)-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12I2N2O2/c1-10-3-2-4-14(5-10)21-17(23)12(9-20)6-11-7-13(18)8-15(19)16(11)22/h2-8,22H,1H3,(H,21,23)/b12-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWVBTNIWFUNDI-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=C(C(=CC(=C2)I)I)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=C(C(=CC(=C2)I)I)O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12I2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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